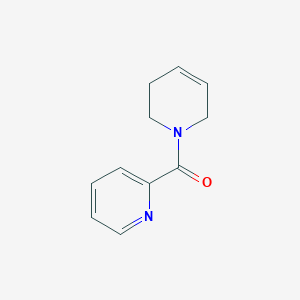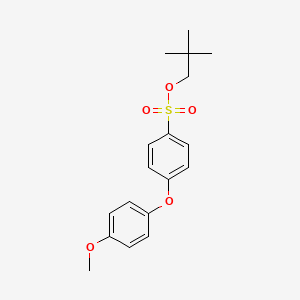
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate is an organic compound with the molecular formula C18H22O5S and a molecular weight of 350.44 g/mol . It is also known by its IUPAC name, neopentyl 4-(4-methoxyphenoxy)benzenesulfonate . This compound is characterized by the presence of a benzenesulfonate group attached to a 4-(4-methoxyphenoxy) moiety, with a 2,2-dimethylpropyl group as a substituent.
准备方法
The synthesis of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate typically involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with 2,2-dimethylpropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
化学反应分析
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzenesulfonate group can be reduced to a benzene ring using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in chemical processes.
作用机制
The mechanism of action of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxyphenoxy moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar compounds to 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate include:
2,2-Dimethylpropyl 4-(4-hydroxyphenoxy)benzenesulfonate: Differing by the presence of a hydroxyl group instead of a methoxy group.
2,2-Dimethylpropyl 4-(4-chlorophenoxy)benzenesulfonate: Differing by the presence of a chlorine atom instead of a methoxy group.
2,2-Dimethylpropyl 4-(4-nitrophenoxy)benzenesulfonate: Differing by the presence of a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2,2-dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHMLQXTWIVBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2768715.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2768716.png)
![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)
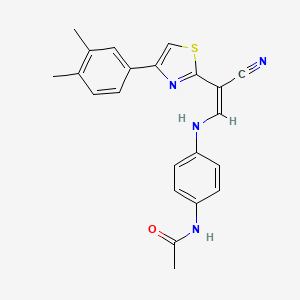
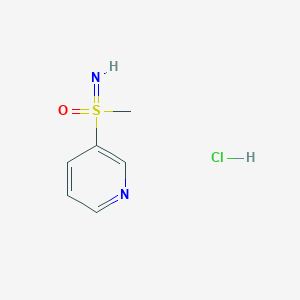
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2768725.png)
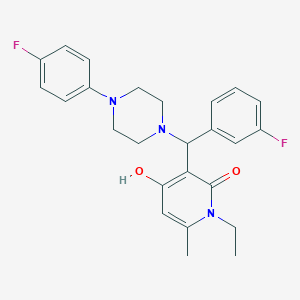
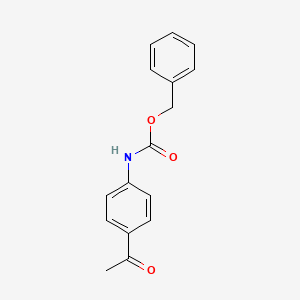
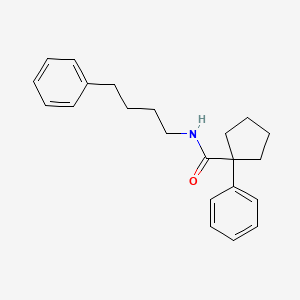
![Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2768731.png)
![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)
![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)
